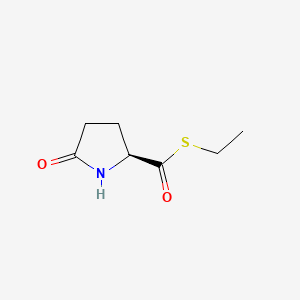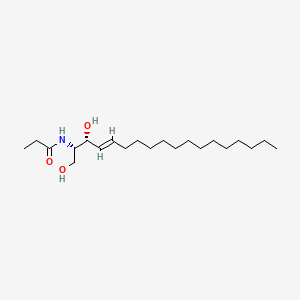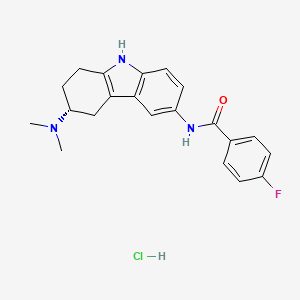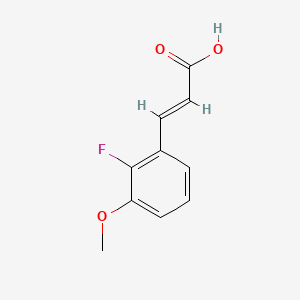
2-Fluoro-3-methoxycinnamic acid
Overview
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of 2-Fluoro-3-methoxycinnamic acid, there are studies on the synthesis of related compounds. For instance, mutant polymerases have been used for the synthesis of 2′ fluoro-modified nucleic acid . Another study discusses the polymerase-directed synthesis of 2′-fluoro modified DNA .Scientific Research Applications
Chemical and Biological Characteristics
2-Fluoro-3-methoxycinnamic acid is a derivative of hydroxycinnamic acids, which are recognized for their extensive biological activities. Hydroxycinnamic acids and their derivatives, including 2-Fluoro-3-methoxycinnamic acid, are known for their antioxidant, anti-collagenase, anti-inflammatory, antimicrobial, and anti-tyrosinase activities. These compounds also show ultraviolet (UV) protective effects, making them potential agents for anti-aging, anti-inflammatory treatments, and hyperpigmentation correction in cosmetic formulations. However, their poor stability and susceptibility to easy degradation and oxidation are challenges that need to be addressed, often leading to the use of microencapsulation techniques in topical applications to prevent degradation and enable sustained release (Taofiq et al., 2017).
Pharmacokinetic Properties and Biological Activities
The pharmacokinetic properties of hydroxycinnamic acids, including their derivatives, are an area of active research. These compounds exhibit a range of biological activities such as antioxidant, anti-cancer, antimicrobial, antivirus, anti-inflammatory, antiplatelet aggregation, anxiolytic, antipyretic, analgesic, and anti-arthritis activities. They also have mitigatory effects against diabetes, obesity, hyperlipidemia, and gout. Studies indicate that the conjugation of p-coumaric acid, a related compound, significantly enhances its biological activities, although high biological activity coupled with low absorption remains a complex challenge (Pei et al., 2016).
Antioxidant Properties and Structure-Activity Relationships
Hydroxycinnamic acids, the broader family of compounds to which 2-Fluoro-3-methoxycinnamic acid belongs, are notable for their significant antioxidant properties. Studies focusing on the structure-activity relationships of these compounds have been instrumental in generating more potent antioxidant molecules through medicinal chemistry. The presence of an unsaturated bond on the side chain of these acids is crucial to their activity, and modifications of the aromatic ring and the carboxylic function have been explored to optimize their antioxidant potential. However, some hydroxycinnamic acids have shown a pro-oxidant effect in certain test systems, highlighting the complexity of their biological activities (Razzaghi-Asl et al., 2013).
Future Directions
While specific future directions for 2-Fluoro-3-methoxycinnamic acid are not available, there is a growing interest in the development of fluorous compounds for various applications. For example, 2-fluoro-3-hydroxypropionic acid (2-F-3-HP) was synthesized using E. coli for potential use in synthesizing other fluorides .
Mechanism of Action
Target of Action
It is known that cinnamic acid derivatives, which include 2-fluoro-3-methoxycinnamic acid, have been reported to exhibit various biological activities . The specific targets would depend on the biological activity being exhibited.
Mode of Action
Cinnamic acid derivatives are known to interact with their targets through various mechanisms, often involving the inhibition or activation of certain enzymes or receptors . The exact interaction of 2-Fluoro-3-methoxycinnamic acid with its targets would need further investigation.
Biochemical Pathways
Cinnamic acid is a central intermediate in the biosynthesis of a myriad of natural products including lignols, flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and phenylpropanoids . It’s plausible that 2-Fluoro-3-methoxycinnamic acid, being a derivative, might affect similar pathways.
Result of Action
Cinnamic acid derivatives are known to exhibit various biological activities, including antioxidant, antimicrobial, anticancer, neuroprotective, anti-inflammatory, and antidiabetic properties . The specific effects of 2-Fluoro-3-methoxycinnamic acid would depend on its mode of action and the biochemical pathways it affects.
properties
IUPAC Name |
(E)-3-(2-fluoro-3-methoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-14-8-4-2-3-7(10(8)11)5-6-9(12)13/h2-6H,1H3,(H,12,13)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKXMMLZGWSNHQ-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1F)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901228260 | |
| Record name | (2E)-3-(2-Fluoro-3-methoxyphenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901228260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-methoxycinnamic acid | |
CAS RN |
1409950-69-1 | |
| Record name | (2E)-3-(2-Fluoro-3-methoxyphenyl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1409950-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-(2-Fluoro-3-methoxyphenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901228260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



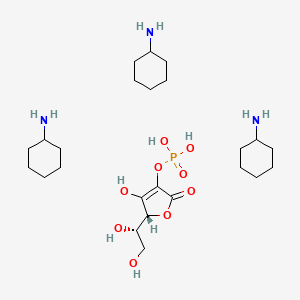

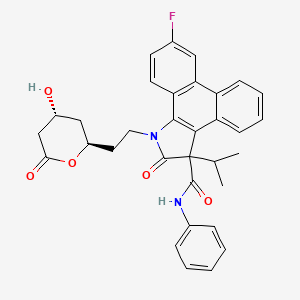

![2-{[(8-Methylnonyl)oxy]carbonyl}benzoate](/img/structure/B565961.png)

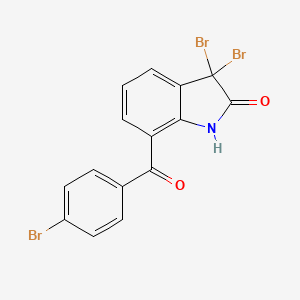
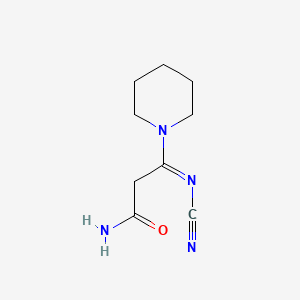
![Tetrazolo[1,5-a]pyridin-7-amine](/img/structure/B565968.png)
